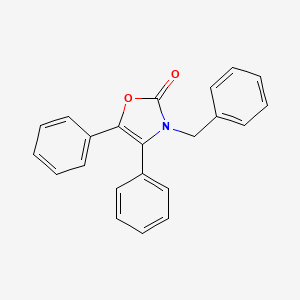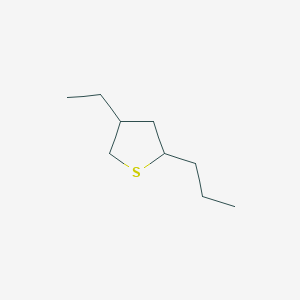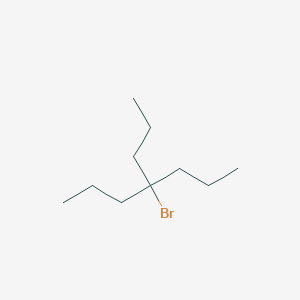
1,3-Diethyl-5,6-diphenyl-1,3,5-triazinane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diethyl-5,6-diphenyl-1,3,5-triazinane-2,4-dione is a heterocyclic compound belonging to the triazinane family This compound features a six-membered ring structure with three nitrogen atoms and three carbon atoms, forming a stable and versatile framework
Méthodes De Préparation
The synthesis of 1,3-Diethyl-5,6-diphenyl-1,3,5-triazinane-2,4-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between diethylamine and diphenylurea in the presence of a suitable catalyst can lead to the formation of the desired triazinane compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Des Réactions Chimiques
1,3-Diethyl-5,6-diphenyl-1,3,5-triazinane-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for substitution include halogens, alkylating agents, and acylating agents.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of more complex structures.
Applications De Recherche Scientifique
1,3-Diethyl-5,6-diphenyl-1,3,5-triazinane-2,4-dione has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug design and development.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to interact with cellular targets.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-Diethyl-5,6-diphenyl-1,3,5-triazinane-2,4-dione involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
1,3-Diethyl-5,6-diphenyl-1,3,5-triazinane-2,4-dione can be compared with other triazinane derivatives and similar heterocyclic compounds:
1,3,5-Triazinane: The parent compound with a simpler structure, lacking the ethyl and phenyl groups.
1,3-Diethyl-1,3-diphenylurea: A structurally related compound with similar functional groups but different ring structure.
3,6-Diphenyl-1,2,4,5-tetrazine: Another nitrogen-containing heterocycle with distinct chemical properties and applications.
The unique combination of ethyl and phenyl groups in this compound imparts specific chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
62442-17-5 |
|---|---|
Formule moléculaire |
C19H21N3O2 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
1,3-diethyl-5,6-diphenyl-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C19H21N3O2/c1-3-20-17(15-11-7-5-8-12-15)22(16-13-9-6-10-14-16)19(24)21(4-2)18(20)23/h5-14,17H,3-4H2,1-2H3 |
Clé InChI |
VNETXKWFHBWCPX-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(N(C(=O)N(C1=O)CC)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene](/img/structure/B14516705.png)

![4-[3-(4-Methylphenyl)-1-(methylsulfanyl)propylidene]morpholin-4-ium iodide](/img/structure/B14516716.png)


![(E)-[5-(4-bromophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]hydrazine](/img/structure/B14516720.png)
![[3-(1H-Indol-3-yl)benzo[f]quinolin-4(3H)-yl](phenyl)methanone](/img/structure/B14516726.png)

![(5Z)-1,5-Diazabicyclo[5.4.1]dodec-5-ene](/img/structure/B14516736.png)


![1-[(4-Benzoylphenyl)methyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14516755.png)
![(E)-1-(4-Azidophenyl)-N-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14516757.png)
![3-Hydroxy-4-[(3-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14516758.png)
